
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol: is a chiral organic compound with potential applications in various fields such as chemistry, biology, and industry. The compound features two undec-10-enoxy groups attached to a propan-1-ol backbone, making it an interesting subject for research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-bis(undec-10-enoxy)propan-1-ol typically involves the reaction of (2S)-glycidol with undec-10-enol under basic conditions. The reaction proceeds through the opening of the epoxide ring in glycidol by the nucleophilic attack of undec-10-enol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the undec-10-enoxy groups can be reduced to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol:
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Possible applications in drug development as a precursor or intermediate.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-2,3-bis(undec-10-enoxy)propan-1-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
類似化合物との比較
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol: can be compared with other similar compounds such as:
(2S)-2,3-bis(decyloxy)propan-1-ol: Similar structure but with decyloxy groups instead of undec-10-enoxy groups.
(2S)-2,3-bis(dodecyloxy)propan-1-ol: Similar structure but with dodecyloxy groups.
The uniqueness of This compound lies in its specific chain length and the presence of double bonds in the undec-10-enoxy groups, which can influence its reactivity and applications.
特性
CAS番号 |
188950-56-3 |
|---|---|
分子式 |
C25H48O3 |
分子量 |
396.6 g/mol |
IUPAC名 |
(2S)-2,3-bis(undec-10-enoxy)propan-1-ol |
InChI |
InChI=1S/C25H48O3/c1-3-5-7-9-11-13-15-17-19-21-27-24-25(23-26)28-22-20-18-16-14-12-10-8-6-4-2/h3-4,25-26H,1-2,5-24H2/t25-/m0/s1 |
InChIキー |
XFFIHMBPNKVLFZ-VWLOTQADSA-N |
異性体SMILES |
C=CCCCCCCCCCOC[C@H](CO)OCCCCCCCCCC=C |
正規SMILES |
C=CCCCCCCCCCOCC(CO)OCCCCCCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


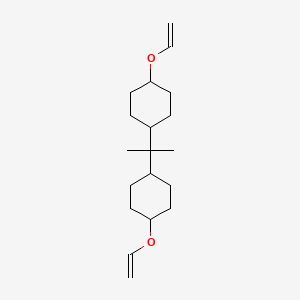
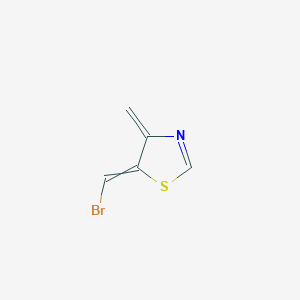
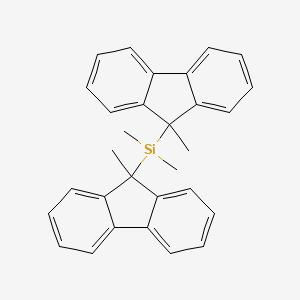
silane](/img/structure/B14260937.png)

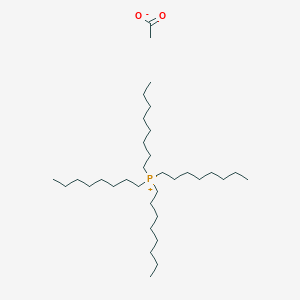
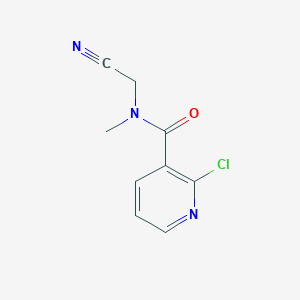
![4-[2-(Thiophen-2-yl)ethenyl]pyrimidine](/img/structure/B14260966.png)
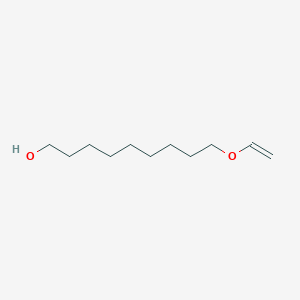
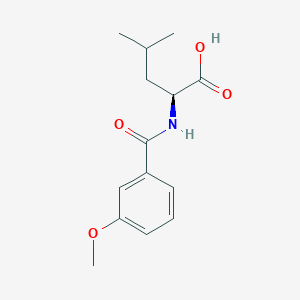
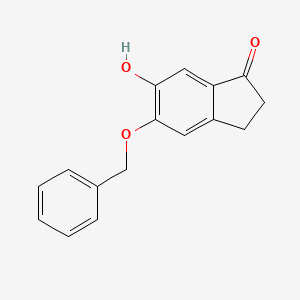
![Benzene, [(1S)-1-methyl-1-(nitromethyl)propyl]-](/img/structure/B14260996.png)
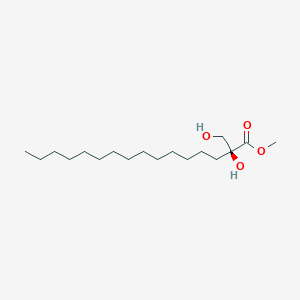
![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
